molecular formula C11H14N2O3 B13633616 4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid

4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid

Cat. No.: B13633616
M. Wt: 222.24 g/mol
InChI Key: ZIEDXWQYJFOFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid is an organic compound that features a pyrimidine ring substituted with a tetrahydropyran group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a cyclization reaction involving an appropriate precursor, such as a dihydropyran derivative.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran Derivatives: Compounds such as tetrahydropyran-2-carboxylic acid and tetrahydropyran-4-carboxylic acid share structural similarities.

    Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 5-bromopyrimidine have similar pyrimidine ring structures.

Uniqueness

4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid is unique due to the combination of its tetrahydropyran and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

4-methyl-2-(oxan-3-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c1-7-9(11(14)15)5-12-10(13-7)8-3-2-4-16-6-8/h5,8H,2-4,6H2,1H3,(H,14,15)

InChI Key

ZIEDXWQYJFOFRO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2CCCOC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.